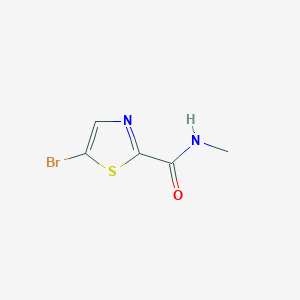

5-Bromo-thiazole-2-carboxylic acid methylamide

Description

Properties

IUPAC Name |

5-bromo-N-methyl-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c1-7-4(9)5-8-2-3(6)10-5/h2H,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVGJKALORKODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414958-87-4 | |

| Record name | 5-bromo-N-methylthiazole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-thiazole-2-carboxylic acid methylamide typically involves the bromination of thiazole derivatives followed by the introduction of a carboxylic acid methylamide group. One common method involves the reaction of thiazole with bromine in the presence of a suitable solvent to yield 5-bromo-thiazole. This intermediate is then reacted with methylamine and a carboxylating agent under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-thiazole-2-carboxylic acid methylamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride and various nucleophiles such as amines and thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thiazole derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds .

Scientific Research Applications

5-Bromo-thiazole-2-carboxylic acid methylamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-thiazole-2-carboxylic acid methylamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The thiazole ring’s electronic properties allow it to participate in various biochemical pathways, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Thiazole Derivatives with Bromine and Functional Group Variations

Several thiazole-based analogs share structural similarities but differ in substituent positions or functional groups:

Key Observations :

- The methylamide group in the target compound enhances solubility in polar solvents compared to the free carboxylic acid in 5-Bromothiazole-4-carboxylic acid.

- Substitution at C2 (e.g., NH₂ vs. CONHMe) significantly alters reactivity; the amino group in 2-Amino-5-bromo-4-methylthiazole facilitates nucleophilic substitution, whereas the methylamide group stabilizes resonance structures .

Heterocyclic Analogs with Bromine and Amide Groups

Compounds with alternative heterocyclic cores but similar functionalization include:

Key Observations :

- Replacing the thiazole core with furan or thiophene alters electronic density. For instance, the electron-rich thiophene in 5-Bromo-thiophene-2-carboxamide derivatives may enhance π-stacking interactions in protein binding compared to thiazoles .

- The position of bromine on the heterocycle (e.g., furan vs. thiazole) affects regioselectivity in cross-coupling reactions, as seen in Pd-catalyzed fluorination studies .

Benzimidazole and Indole Derivatives

Brominated benzimidazoles and indoles share functional motifs but differ in ring size and aromaticity:

Key Observations :

- Ethyl ester groups (e.g., in 5-Bromoindole-2-carboxylic acid ethyl ester) enhance lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

5-Bromo-thiazole-2-carboxylic acid methylamide (CAS No. 1414958-87-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a bromine atom and a carboxylic acid methylamide group. The molecular structure is critical for its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound is believed to exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical metabolic pathways, affecting cell proliferation and survival.

- Modulation of Signaling Pathways : The compound can alter signaling pathways that regulate apoptosis and cell cycle progression, potentially leading to cancer cell death.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, though specific mechanisms remain to be fully elucidated.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 1.25 | Inhibition of proliferation |

| A549 (Lung) | 0.95 | Induction of apoptosis |

| HeLa (Cervical) | 0.80 | Cell cycle arrest |

These values indicate that the compound is particularly potent against MDA-MB-231 cells, which are known for their aggressive nature in triple-negative breast cancer.

Antimicrobial Activity

This compound has also shown promising results as an antimicrobial agent:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be developed further as a potential therapeutic agent against resistant strains of bacteria and fungi.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound:

- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

- Animal Models : In vivo studies using mouse models indicated that treatment with this compound resulted in reduced tumor growth without significant toxicity, suggesting a favorable therapeutic window .

- Combination Therapies : Research has explored the use of this compound in combination with established chemotherapeutics, revealing synergistic effects that enhance overall efficacy against resistant cancer types .

Q & A

Q. How can crystallographic disorder in brominated analogs be minimized during structural analysis?

- Methodological Answer : Optimize crystal growth conditions (slow evaporation, low-temperature crystallization) and use high-resolution X-ray detectors. For disordered regions, refine occupancy factors and apply restraints during data processing, as demonstrated in bromothiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.